Product packaging for 6-(Aminomethyl)-2-methylpyrimidin-4-ol(Cat. No.:CAS No. 933708-20-4)

6-(Aminomethyl)-2-methylpyrimidin-4-ol

Cat. No.: B3307635
CAS No.: 933708-20-4
M. Wt: 139.16
InChI Key: HCGRHCRDJSCKKN-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-methylpyrimidin-4-ol (CAS 933708-20-4) is a chemical compound with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol . This pyrimidine-based scaffold is characterized by an aminomethyl functional group, which can make it a valuable intermediate in organic synthesis and medicinal chemistry research. For instance, structurally similar pyrimidine derivatives have been documented as key intermediates in the synthesis of compounds investigated as LRRK2 kinase modulators, which are a target in Parkinson's disease research . As a building block, this compound could be utilized in the development of more complex molecules for pharmaceutical and biological testing. Researchers can leverage its functional groups for further chemical modifications. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B3307635 6-(Aminomethyl)-2-methylpyrimidin-4-ol CAS No. 933708-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-2-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-8-5(3-7)2-6(10)9-4/h2H,3,7H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGRHCRDJSCKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis for Hydrogen Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments. For a compound like 6-(aminomethyl)-2-methylpyrimidin-4-ol, we would anticipate distinct signals for the methyl, aminomethyl, and pyrimidine (B1678525) ring protons.

Based on data from analogous 2-amino-substituted 6-methylpyrimidin-4-ol derivatives, the following proton environments can be expected nih.gov:

Proton Group Expected Chemical Shift (δ, ppm) Multiplicity
C2-CH₃~2.2-2.4Singlet (s)
C6-CH₂-NH₂~3.5-4.0Singlet (s)
C5-H~5.5-5.8Singlet (s) or Quartet (q)
N-H (amino)Broad singletBroad Singlet (br s)
O-H (hydroxyl)~10.0-11.5Broad Singlet (br s)

Note: The chemical shifts for NH and OH protons can be broad and their positions can vary depending on the solvent and concentration.

The methyl group at the C2 position is expected to appear as a singlet in the upfield region. The aminomethyl protons at the C6 position would also likely present as a singlet. The single proton on the pyrimidine ring at the C5 position would appear as a singlet or a quartet if there is coupling to the methyl group nih.gov.

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, providing a count of the non-equivalent carbons. For this compound, we would expect six distinct carbon signals.

Drawing from data on similar pyrimidine structures, the anticipated ¹³C NMR chemical shifts are as follows nih.gov:

Carbon Atom Expected Chemical Shift (δ, ppm)
C2-C H₃~23-25
C6-C H₂-NH₂~44-46
C5~95-100
C2~155-160
C4~164-166
C6~160-165

The carbon of the methyl group (C2-CH₃) would be the most upfield signal. The aminomethyl carbon (C6-CH₂-NH₂) would appear further downfield. The pyrimidine ring carbons would have the largest chemical shifts, with the carbons bonded to heteroatoms (C2, C4, and C6) being the most deshielded.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

Two-dimensional (2D) NMR experiments provide correlational information that is vital for unambiguously assigning the ¹H and ¹³C NMR spectra and piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within a few bonds (typically 2-3 bonds). For this compound, a COSY spectrum would be expected to show a correlation between the C5-H proton and the protons of the C2-methyl group if a long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond couplings). This is instrumental in assigning the carbon signals based on their attached protons. For example, the proton signal of the C2-methyl group would show a cross-peak with the corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-4 bonds). This technique is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, the protons of the C2-methyl group would be expected to show correlations to the C2 and C6 carbons of the pyrimidine ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the IR spectrum would be expected to show characteristic bands for the O-H, N-H, C=O (in the tautomeric amide form), C=N, and C=C bonds.

Expected IR absorption bands based on analogous compounds are:

Functional Group Expected Wavenumber (cm⁻¹) Description of Vibration
O-H (hydroxyl)~3400-3200 (broad)Stretching
N-H (amino)~3300-3100 (two bands)Stretching
C-H (methyl)~2970-2850Stretching
C=O (amide I)~1720-1680Stretching
C=N, C=C~1650-1550Ring stretching
O-H (hydroxyl)~1400-1300Bending
N-H (amino)~1650-1580Bending

The presence of a broad band in the high-frequency region would be indicative of the O-H and N-H stretching vibrations, often overlapping. The strong absorption band in the carbonyl region would suggest the presence of the keto-enol tautomerism, with the compound existing partially in the pyrimidone form.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman data for this compound is scarce, a Raman spectrum would be expected to provide confirmatory information for the pyrimidine ring vibrations and the C-C and C-N skeletal modes, which are often strong in Raman scattering.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. When the molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion confirms the molecular mass of the compound.

The molecular ion of this compound has a molecular weight of 139.16 g/mol . bldpharm.com Being energetically unstable, this molecular ion can undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a veritable fingerprint for the molecule, allowing for detailed structural elucidation.

Common fragmentation pathways for compounds with similar functional groups, such as primary amines and pyrimidine rings, involve alpha-cleavage and ring cleavage. libretexts.orgresearchgate.net For this compound, likely fragmentations would include:

Loss of the aminomethyl radical (•CH₂NH₂) : This would result in a fragment ion corresponding to the pyrimidine ring structure.

Cleavage of the pyrimidine ring : Studies on related 6-methylpyrimidin-2-amines have shown characteristic fragmentation of the heterocycle itself, leading to stable ions. researchgate.net For instance, a fragment ion with an m/z of 83, corresponding to a [4-methylazet-2-aminium]+ ion, has been observed in similar structures. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the mass of the parent ion and its fragments with extremely high accuracy. This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound, the molecular formula is C₆H₉N₃O. bldpharm.com

HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. The theoretical monoisotopic mass for C₆H₉N₃O can be calculated with high precision, and an experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm), thus confirming the molecular formula.

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular Formula C₆H₉N₃O
Nominal Mass 139 g/mol
Monoisotopic Mass 139.07456 g/mol
Theoretical [M+H]⁺ Ion 140.08184

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the pyrimidine ring, with its conjugated double bonds and heteroatoms, is the primary chromophore.

The UV-Vis spectrum is expected to exhibit absorption bands characteristic of π → π* and n → π* electronic transitions.

π → π transitions*: These are typically high-energy, high-intensity absorptions arising from the conjugated π-system of the pyrimidine ring.

n → π transitions: These lower-intensity absorptions result from the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) into anti-bonding π orbitals.

The position and intensity of these absorption bands are sensitive to the solvent environment and pH. The presence of the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups allows for tautomerism and protonation/deprotonation events, which can alter the electronic structure and thus shift the absorption maxima.

Furthermore, UV-Vis spectroscopy is a valuable tool for studying the formation of metal complexes. researchgate.net The nitrogen and oxygen atoms in this compound can act as chelation sites for metal ions. Upon complexation, the electronic environment of the chromophore changes, leading to a measurable shift in the UV-Vis absorption spectrum, which can be used to study the stoichiometry and stability of the resulting metal complexes. researchgate.net

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This analysis provides definitive information on bond lengths, bond angles, and the packing of molecules within the crystal lattice.

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

By irradiating a single crystal of this compound with an X-ray beam, a unique diffraction pattern is produced. Mathematical analysis of this pattern yields a detailed electron density map, from which the positions of individual atoms can be determined with high precision. nih.gov This allows for the complete elucidation of the molecule's solid-state conformation.

The data obtained from a single-crystal X-ray diffraction experiment would include:

Bond Lengths : Precise distances between bonded atoms. The pyrimidine ring would show bond lengths intermediate between typical single and double bonds due to aromatic delocalization.

Bond Angles : The angles formed by three connected atoms, defining the geometry of the molecule.

Torsion Angles : These describe the conformation of the molecule, such as the orientation of the aminomethyl group relative to the pyrimidine ring.

The pyrimidine ring itself is expected to be nearly planar, a common feature of such aromatic heterocycles. nih.gov

Table 2: Expected Bond Lengths and Angles for this compound from X-ray Diffraction

ParameterBond/AngleExpected Value (Å or °)Notes
Bond Lengths C-N (ring)~1.33 - 1.37 ÅCharacteristic of aromatic C-N bonds in pyrimidines. researchgate.net
C=O~1.24 - 1.26 ÅTypical for a pyrimidinone structure. researchgate.net
C-C (ring)~1.38 - 1.42 ÅReflects aromatic character.
C-CH₃~1.49 - 1.51 ÅStandard sp²-sp³ carbon-carbon single bond.
C-CH₂NH₂~1.50 - 1.52 ÅStandard sp²-sp³ carbon-carbon single bond.
Bond Angles N-C-N (ring)~117° - 123°Dependent on substituents. researchgate.net
C-N-C (ring)~116° - 123°Angles within the six-membered ring. researchgate.net
O=C-N~118° - 127°Geometry around the carbonyl group. researchgate.net

Note: These are generalized, expected values based on data from similar pyrimidine structures. Actual values would be determined experimentally.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The structure of this compound contains multiple functional groups capable of forming hydrogen bonds. The hydroxyl group (-OH) and the aminomethyl group (-NH₂) are potent hydrogen bond donors, while the carbonyl oxygen (C=O) and the two ring nitrogen atoms are effective hydrogen bond acceptors. solubilityofthings.com

In the solid state, these groups are expected to engage in a complex network of intermolecular hydrogen bonds. researchgate.net This hydrogen bonding is critical in dictating how the molecules pack together in the crystal lattice. Common hydrogen bonding motifs in similar structures include the formation of dimers through N-H···O or O-H···N interactions, which then link into chains or sheets. researchgate.netscirp.org The analysis of these networks is fundamental to understanding the physical properties of the crystalline material, such as its melting point and solubility.

Computational Chemistry and Molecular Modeling Insights

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. These calculations provide fundamental insights into the stability, reactivity, and spectroscopic properties of a compound. Despite the utility of these methods, a thorough review of published scientific literature reveals a lack of specific studies that have performed quantum chemical calculations on 6-(Aminomethyl)-2-methylpyrimidin-4-ol. While many studies have utilized these techniques for various pyrimidine (B1678525) derivatives, mdpi.comresearchgate.net the specific data for the title compound is not available.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Parameters

Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state electronic properties of molecules. It can be used to calculate optimized geometry, energy, and various reactivity descriptors such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

A specific DFT analysis for this compound, detailing its ground state properties and reactivity parameters, has not been found in the surveyed scientific literature. Such a study would be valuable for understanding its chemical behavior.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is particularly useful for predicting UV-Vis absorption spectra and understanding electronic transitions.

There are no available TD-DFT studies in the public scientific domain that specifically focus on the excited state properties of this compound.

Continuum Solvation Models (e.g., PCM) for Solution Phase Behavior

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used in computational chemistry to simulate the effect of a solvent on a molecule's properties. These models are important for understanding how a compound behaves in a solution, which is crucial for many chemical and biological applications.

Specific computational studies employing continuum solvation models to analyze the solution-phase behavior of this compound have not been identified in the available scientific literature.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein. While numerous molecular docking studies have been conducted on various pyrimidine derivatives to explore their potential as inhibitors for different protein targets, nih.gov specific research detailing the docking of this compound is not present in the reviewed literature.

Prediction of Binding Affinities and Interaction Modes with Protein Targets

Molecular docking simulations can provide valuable information about the binding affinity (often expressed as a binding energy or score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between a ligand and a protein.

There are no published studies that specifically predict the binding affinities and interaction modes of this compound with any protein targets.

In Silico Screening and Lead Compound Identification

In silico screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process.

This compound has not been specifically identified as a lead compound through in silico screening in the reviewed scientific literature, nor are there specific studies detailing its inclusion in such screening libraries.

Molecular Dynamics Simulations for Conformational Dynamics and Stability of Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and the stability of molecular complexes. researchgate.nettandfonline.com For a molecule like this compound, MD simulations can elucidate the flexibility of the aminomethyl side chain and its interactions with potential biological targets, such as enzymes or receptors.

In a hypothetical MD simulation study, the compound could be placed in a solvated environment to mimic physiological conditions. The simulation would track the atomic movements over time, revealing the preferred conformations of the molecule. Key parameters such_as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability of the compound's structure and the flexibility of its constituent atoms.

The stability of complexes formed between this compound and a target protein can also be evaluated using MD simulations. By simulating the ligand-protein complex, one can observe the dynamics of their interaction and calculate the binding free energy, which is a measure of the affinity between the two molecules. A more negative binding free energy indicates a more stable complex.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound

ParameterValueDescription
Force FieldAMBER, GROMOS, CHARMMA set of parameters to describe the potential energy of the system.
Solvent ModelTIP3P, SPC/EA model for the water molecules in the simulation box.
Simulation Time100 nsThe duration of the simulation.
Temperature300 KThe temperature at which the simulation is run.
Pressure1 atmThe pressure at which the simulation is run.

Table 2: Hypothetical Binding Free Energy Components for a Complex of this compound with a Kinase

Energy ComponentValue (kcal/mol)Contribution to Binding
Van der Waals Energy-45.2Favorable
Electrostatic Energy-30.8Favorable
Polar Solvation Energy55.1Unfavorable
Nonpolar Solvation Energy-5.7Favorable
Total Binding Free Energy -26.6 Overall Favorable

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. scirp.orgnih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones. For this compound, a QSAR model could be developed to predict its potential as, for example, an inhibitor of a specific enzyme or a ligand for a particular receptor.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, is calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Finally, a statistical method, such as multiple linear regression (MLR) or artificial neural network (ANN), is used to build a mathematical equation that relates the descriptors to the biological activity. nih.govnih.gov

For a QSAR study of aminopyrimidine derivatives, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and various electronic parameters. imist.maresearchgate.net A resulting QSAR model could predict the biological activity of this compound and guide the synthesis of more potent analogs.

Table 3: Examples of Molecular Descriptors for QSAR Analysis

Descriptor TypeExampleInformation Provided
ConstitutionalMolecular WeightSize of the molecule.
TopologicalWiener IndexBranching of the molecular skeleton.
GeometricalMolecular Surface AreaShape and size of the molecule.
ElectronicDipole MomentPolarity of the molecule.
Quantum-ChemicalHOMO/LUMO EnergiesElectron-donating/accepting ability.

Table 4: Illustrative QSAR Equation for a Hypothetical Kinase Inhibitory Activity

pIC50 = 0.5 * logP - 0.02 * MolecularWeight + 0.8 * Num_H_Donors + 2.5

This is a simplified, hypothetical equation for illustrative purposes.

Mechanistic Investigations using Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at the molecular level. nih.govrsc.org For this compound, computational methods can be used to explore its reactivity and potential metabolic pathways. Density Functional Theory (DFT) is a common method for such investigations, as it provides a good balance between accuracy and computational cost. nih.gov

Such studies can provide valuable insights into the chemical behavior of this compound, helping to understand its stability, reactivity, and potential interactions with other molecules. For example, understanding the mechanism of its potential enzymatic degradation could be crucial in a drug development context.

Table 5: Hypothetical Reaction Energetics for a Postulated Aminolysis Reaction

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-5.8

This data suggests a thermodynamically favorable reaction with a moderate activation barrier.

Biochemical and Preclinical Mechanistic Investigations of 6 Aminomethyl 2 Methylpyrimidin 4 Ol and Analogues

Enzyme Modulation and Inhibition Studies (in vitro)

Investigations into the direct inhibitory effects of 6-(aminomethyl)-2-methylpyrimidin-4-ol on a range of enzymes have been specific to its role in thiamine (B1217682) metabolism. Broader screening against other enzyme classes is not extensively documented in publicly available research.

While various pyrimidine (B1678525) analogues have been explored as inhibitors for a wide array of enzymatic targets, there is limited specific evidence in the scientific literature to suggest that this compound is a direct inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 11 (PTPN11), inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), or cyclopropane (B1198618) mycolic acid synthase.

The primary enzymatic interactions identified for this compound are related to thiamine biosynthesis. Specifically, it is a substrate for enzymes in a salvage pathway rather than an inhibitor. nih.govtamu.edu The enzymes ThiC and ThiD are involved in the de novo synthesis of the pyrimidine moiety of thiamine, but they act on different precursors, such as 5-aminoimidazole ribotide (AIR), and are not reported to be inhibited by this compound. nih.govuga.edutamu.edu

Given the lack of documented direct inhibitory activity against the enzymes listed in the previous section, a kinetic characterization of inhibition mechanisms for this compound is not available. Kinetic studies are contingent on observing a measurable inhibitory effect, which would then be further analyzed to determine the mode of action (e.g., competitive, non-competitive, or uncompetitive inhibition). nih.govmdpi.com

Structure-activity relationship (SAR) studies for pyrimidine-based compounds are extensive in medicinal chemistry, exploring how modifications to the pyrimidine scaffold affect activity against targets like kinases and other enzymes. nih.govresearchgate.net However, SAR analyses focusing specifically on this compound are centered on its role within the thiamine biosynthetic and salvage pathways. The key structural features—the aminomethyl group at position 5 and the amino group at position 4—are crucial for its recognition by the enzymes of the salvage pathway, such as TenA. tamu.edu Modification of these groups would likely alter or abolish its function as a salvageable precursor.

Role in Pyrimidine and Thiamine Biosynthetic Pathways (in vitro/microbial models)

The most significant biochemical role of this compound is its participation in a novel thiamine salvage pathway, which has been characterized in microbial models. This pathway allows organisms to regenerate the pyrimidine portion of thiamine from degradation products. tamu.edu

In all living systems, thiamine (Vitamin B1) is an essential cofactor synthesized from separate pyrimidine and thiazole (B1198619) moieties. tamu.eduresearchgate.net The pyrimidine precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is generated de novo and then pyrophosphorylated. nih.govwikipedia.org

This compound (aminopyrimidine) serves as a key intermediate in a specific salvage pathway, particularly after the base degradation of thiamine. nih.gov This pathway involves the following steps:

Thiamine degrades into products that include N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine.

This formylated compound is transported into the cell. tamu.edu

An amidohydrolase, YlmB, removes the formyl group to yield this compound (aminopyrimidine). tamu.edu

The enzyme TenA, originally known as thiaminase II, hydrolyzes the aminomethyl group of this compound to a hydroxymethyl group, converting it into 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). nih.govtamu.edu

HMP is a direct intermediate in the main de novo thiamine biosynthetic pathway, where it can be phosphorylated and coupled with the thiazole moiety to regenerate thiamine. tamu.eduuga.edu

This demonstrates that this compound is not merely an analogue but a productive intermediate that links thiamine degradation back to its synthesis.

The characterization of enzymes in the aminopyrimidine salvage pathway has provided significant insight into their function.

YlmB: This enzyme is an amidohydrolase. Its role in this pathway is to catalyze the deformylation of N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine, producing this compound. tamu.edu

TenA: Identified as a thiaminase II, TenA was initially thought to only degrade thiamine. However, further characterization revealed its primary physiological role is in salvage. It catalyzes the hydrolysis of this compound to HMP. Kinetic studies have shown that TenA has a much greater activity (approximately 100-fold higher) against aminopyrimidine than against thiamine, confirming that aminopyrimidine is its more likely natural substrate. nih.govtamu.edu

ThiC: This is a radical S-adenosylmethionine (SAM) enzyme that catalyzes a complex rearrangement of 5-aminoimidazole ribotide (AIR) to form HMP-P in the de novo pathway. It does not directly interact with this compound. nih.govuga.edu

ThiD: This enzyme phosphorylates HMP in the de novo pathway. It would act on the HMP produced from the salvage pathway, thereby integrating the salvaged pyrimidine into the main biosynthetic route. nih.gov

The table below summarizes the key enzymes in the thiamine salvage pathway involving this compound.

EnzymeGene NameSubstrate(s)Product(s)Biochemical Function
YlmB ylmBN-formyl-4-amino-5-aminomethyl-2-methylpyrimidineThis compound, FormateDeformylation
TenA tenAThis compound, H₂O4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), AmmoniaHydrolysis/Deamination

Cellular Pathway Modulation (in vitro, non-human cell lines)

In vitro studies utilizing non-human cell lines have been instrumental in elucidating the cellular and molecular mechanisms through which pyrimidine derivatives exert their biological effects. These investigations have focused on their influence on critical cellular processes, including cell division, programmed cell death, and inflammatory signaling cascades.

A significant body of research has centered on the anticancer potential of pyrimidine analogues, revealing their capacity to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Novel series of 6-amino-5-cyano-2-thiopyrimidine derivatives were evaluated for their in vitro anticancer activity across 60 different cell lines. nih.gov One compound in this series demonstrated a broad spectrum of activity against nine tested cancerous subpanels, showing particular selectivity towards leukemia cells. nih.gov Mechanistic studies on this compound in HL-60 and leukemia SR cells indicated that it arrested the cell cycle in the S phase and significantly increased both early and late apoptosis. nih.gov This pro-apoptotic effect was associated with the activation of key effector proteins such as caspase-3, Bax, and p53, alongside the suppression of the anti-apoptotic protein Bcl-2. nih.gov

Similarly, another study on 5-arylethylidene-aminopyrimidine-2,4-dione derivatives reported good to excellent cytotoxic activity against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. mdpi.com The most active of these compounds was found to trigger apoptosis and halt cell growth at the G2/M phase of the cell cycle. mdpi.com Further investigations into related heterocyclic structures, such as 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline, also showed significant dose-dependent antiproliferative and apoptotic activities against L1210, HL-60, and U-937 leukemia cells. nih.gov The induction of apoptosis by this quinazoline (B50416) derivative was confirmed through DNA fragmentation analysis and caspase-3 activity assays. nih.gov

Other related scaffolds, including pyrido[2,3-d]pyrimidine (B1209978) derivatives, have also shown strong cytotoxic effects against the A549 lung cancer cell line. nih.gov The inhibition of various kinases is a recognized strategy for controlling cancer cell replication, and pyrazolo[3,4-d]pyrimidine scaffolds have been identified as potential kinase inhibitors, contributing to their antiproliferative effects. nih.govunife.it

Table 1: Effects of Pyrimidine Analogues on Cancer Cell Proliferation and Apoptosis

Compound Class/Derivative Cell Line(s) Key Findings Reference(s)
6-Amino-5-cyano-2-thiopyrimidines Leukemia (HL-60, SR), others Broad-spectrum cytotoxicity; S-phase cell cycle arrest; Induction of apoptosis via activation of caspase-3, Bax, p53 and suppression of Bcl-2. nih.gov
5-Arylethylidene-aminopyrimidine-2,4-diones Breast (MDA-MB-231), Colorectal (HT-29), Renal (U-937) Excellent cytotoxic activity; G2/M phase cell cycle arrest; Induction of apoptosis. mdpi.com
6-Bromo-2-(morpholin-1-yl)-4-anilinoquinazoline Leukemia (L1210, HL-60, U-937) Significant antiproliferative activity; Induction of apoptosis confirmed by DNA fragmentation and caspase-3 activation. nih.gov
Pyrido[2,3-d]pyrimidines Lung (A549) Strong cytotoxic effects. nih.gov
Pyrazolo[3,4-d]pyrimidines Leukemia (U937) Antiproliferative activity. unife.it

Pyrimidine derivatives and related heterocyclic compounds have been investigated for their modulatory effects on inflammatory pathways. nih.govunife.it Studies on analogous compounds demonstrate that they can influence the production of inflammatory mediators and cytokines through key signaling cascades like MAPKs and NF-κB.

For instance, mechanistic studies on other small molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells provide a model for anti-inflammatory action. One study showed that a compound could reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). mdpi.com This inhibition was achieved by reducing the phosphorylation of proteins in the mitogen-activated protein kinase (MAPK) family and preventing the degradation of IκBα, a key step in the nuclear factor-kappa B (NF-κB) pathway. mdpi.com Another investigation in a similar cell model revealed that a different agent could inhibit the release of IL-6 and IL-8 by down-regulating the P2X7 receptor and decreasing the phosphorylation of p38 and ERK1/2, which are components of the MAPK pathway. nih.gov

The modulation of cytokine production is a critical aspect of controlling inflammatory responses. nih.gov Research into quercetin's effects on human peripheral-blood CD4+ T cells showed it could inhibit the production of Th2-type cytokines IL-5 and IL-13 by suppressing the activation of transcription factors NF-κB and STAT6. nih.govmdpi.com These examples from other molecular classes highlight the pathways that pyrimidine analogues could potentially target to exert anti-inflammatory effects.

Table 2: Modulation of Inflammatory Pathways by Bioactive Compounds in Cellular Models

Compound/Class Cell Model Pathway/Mediator Affected Observed Effect Reference(s)
6-Methylcoumarin RAW 264.7 Macrophages MAPK, NF-κB, NO, PGE2, IL-1β, IL-6, TNF-α Inhibition of inflammatory mediator and cytokine production. mdpi.com
Polyphyllin VI RAW 264.7 Macrophages P2X7R, MAPK (p38, ERK1/2), IL-6, IL-8 Inhibition of cytokine release and MAPK phosphorylation. nih.gov
Quercetin Human CD4+ T Cells NF-κB, STAT6, IL-5, IL-13 Inhibition of Th2-type cytokine production. nih.gov, mdpi.com

Antimicrobial Mechanisms of Action (in vitro, bacterial/fungal models)

Derivatives of pyrimidine have demonstrated a wide range of antimicrobial activities against various pathogenic bacteria and fungi. nih.govresearchgate.net In vitro screening has confirmed the potential of these compounds as antibacterial and antifungal agents. uva.nlias.ac.innih.gov

A series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and tested against clinically isolated strains, including Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, Escherichia coli, and Fusarium oxysporum, with several compounds showing good activity. researchgate.net Other synthetic efforts have yielded pyrimidine derivatives with promising antibacterial action against Gram-positive (S. aureus) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria when compared to standard drugs. ias.ac.in

The antimicrobial spectrum extends to fused heterocyclic systems. Pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been evaluated against a panel of microbes, showing excellent antibacterial activity against E. coli and S. aureus and notable antifungal activity against phytopathogens like Botrytis cinerea, Alternaria solani, and Sclerotinia sclerotiorum. uva.nl Computational studies have also been used to explore the binding affinity of pyrimido[4,5-d]pyrimidine derivatives against proteins from Bacillus cereus and Aspergillus flavus, suggesting their potential as inhibitors of microbial targets. acgpubs.org

While specific mechanistic studies on many pyrimidine derivatives are ongoing, research into other antimicrobial agents provides insight into potential mechanisms. These can include the disruption of cell membrane integrity and permeability, leakage of cellular components like DNA, and inhibition of essential metabolic pathways such as the respiratory chain. nih.govnih.gov For example, studies on berberine (B55584) against methicillin-resistant Staphylococcus aureus (MRSA) showed that it destroyed the structure of the cell wall and membrane integrity. nih.gov Another compound, 5,8-dihydroxy-1,4-naphthoquinone, was found to exert its effects through membrane damage, DNA leakage, and disruption of the respiratory chain in S. aureus and Candida albicans. nih.gov

Table 3: In Vitro Antimicrobial Activity of Pyrimidine Derivatives

Pyrimidine Derivative Class Target Microorganisms (Bacteria) Target Microorganisms (Fungi) Reference(s)
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamines Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, Escherichia coli Fusarium oxysporum researchgate.net
5-Thiadiazole/Triazole-substituted Pyrimidines Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli Not Specified ias.ac.in
Pyrimido[4,5-d]pyrimidines Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa Botrytis cinerea, Cercospora arachidicola, Alternaria solani, Gibberella zeae, Sclerotinia sclerotiorum, Rhizoctonia cerealis uva.nl
General Pyrimidine Derivatives Not specified 14 different phytopathogenic fungi nih.gov

Plant Physiology and Phytoregulatory Activities

Certain pyrimidine derivatives have been identified as effective plant growth regulators, demonstrating phytohormone-like effects on the growth and physiology of various plant species. researchgate.netresearchgate.netscidoc.org These compounds can influence key developmental and metabolic processes, leading to enhanced growth and biomass.

In studies on tomato (Solanum lycopersicum L.), the application of pyrimidine derivatives led to a significant increase in the content of photosynthetic pigments, including chlorophyll (B73375) a, chlorophyll b, and carotenoids. researchgate.net Furthermore, the total soluble protein content in treated tomato seedlings was substantially higher compared to controls. researchgate.net The research indicated a clear relationship between the chemical structure of the pyrimidine derivatives and their plant growth regulatory activity. researchgate.net

Similar effects have been observed in pea microgreens (Pisum sativum L.). researchgate.netscidoc.org Synthetic pyrimidine derivatives were found to have both auxin-like and cytokinin-like effects, promoting the growth of both shoots and roots. researchgate.netscidoc.org This hormonal activity also translated to a cytokinin-like effect on the content of photosynthetic pigments in the leaves of the microgreens. researchgate.netscidoc.org The application of these pyrimidine derivatives has been proposed as a method to improve the growth and pigment content of pea microgreens. researchgate.netscidoc.org The growth-regulating effects of these synthetic compounds were comparable to those of natural phytohormones like indole-3-acetic acid (IAA) and kinetin. researchgate.netresearchgate.net This activity also extends to other crucial crops, with studies demonstrating auxin-like and cytokinin-like effects on the growth and photosynthesis of wheat. plantsciencejournal.com

Table 4: Phytoregulatory Effects of Pyrimidine Derivatives on Plants

Plant Species Derivative(s) Observed Physiological Effects Reference(s)
Tomato (Solanum lycopersicum L.) Dihydroimidazo[1,2-c]pyrimidine derivatives, others Increased content of chlorophyll a, chlorophyll b, carotenoids, and total soluble proteins. researchgate.net
Pea Microgreens (Pisum sativum L.) Methyur, Kamethur, Ivin (pyrimidine derivatives) Enhanced growth of shoots and roots (auxin-like & cytokinin-like effects); Increased content of photosynthetic pigments. researchgate.net, scidoc.org
Wheat Synthetic Pyrimidine Derivatives Auxin-like and cytokinin-like effects on growth and photosynthesis. plantsciencejournal.com

Table of Mentioned Compounds

Compound Name
This compound
6-Amino-5-cyano-2-thiopyrimidines
5-Arylethylidene-aminopyrimidine-2,4-diones
6-Bromo-2-(morpholin-1-yl)-4-anilinoquinazoline
Pyrido[2,3-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines
6-Methylcoumarin
Polyphyllin VI
Quercetin
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
Pyrimido[4,5-d]pyrimidines
Berberine
5,8-dihydroxy-1,4-naphthoquinone
Dihydroimidazo[1,2-c]pyrimidines
Methyur
Kamethur
Ivin
Indole-3-acetic acid (IAA)

Advanced Analytical and Radiochemical Methodologies in Research

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental to the analysis of 6-(Aminomethyl)-2-methylpyrimidin-4-ol, enabling both the assessment of its purity and its isolation for further studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for these purposes.

The development of a robust HPLC method is essential for the quality control and purification of pyrimidine-based compounds. A typical approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity. sielc.com For compounds structurally related to this compound, methods often utilize a C18 column. nih.gov

Method development involves the systematic optimization of several parameters to achieve efficient separation with well-resolved, symmetrical peaks. nih.gov This includes selecting an appropriate mobile phase, which commonly consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.comnih.gov The pH of the aqueous phase can be adjusted with acids such as phosphoric or formic acid to ensure the consistent ionization state of the analyte. sielc.com Formic acid is often preferred for applications where the eluent is directed to a mass spectrometer for detection. sielc.com The flow rate is optimized to balance analysis time with separation efficiency, with a rate of 1.0 mL/min being common. nih.govresearchgate.net

Validation of the developed HPLC method is crucial to ensure its reliability. This process involves assessing several key parameters:

Selectivity: The ability to measure the analyte peak accurately in the presence of other components or impurities. nih.gov

Linearity: Establishing a concentration range over which the detector response is directly proportional to the analyte concentration. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed on the same day (intra-day) and on different days (inter-day). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net

These validated methods can be scaled up for preparative applications, allowing for the isolation of the pure compound from synthesis reaction mixtures or for the separation of impurities. sielc.com

Table 1: Example Parameters for HPLC Method Development

ParameterExample ConditionPurposeSource
Column C18, 250 x 4.6 mm, 5 µmStationary phase for reverse-phase separation. nih.gov
Mobile Phase Acetonitrile:Water (50:50 v/v) with acid modifier (e.g., Phosphoric Acid)Eluent to carry the sample through the column; modifier controls ionization. sielc.comnih.gov
Flow Rate 1.0 mL/minControls the speed of the mobile phase and analysis time. nih.gov
Detection UV at 254 nmMeasures the absorbance of the analyte as it elutes. researchgate.net
Temperature 25°CEnsures consistent and reproducible retention times. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantially improved resolution, speed, and sensitivity. This enhancement is achieved by using columns packed with smaller particles (typically less than 2 µm), which operate at higher pressures. sielc.com For compounds like this compound, UPLC can provide faster analysis times, which is particularly beneficial for high-throughput screening applications. sielc.com

The hydrophilic nature of some amino-containing compounds can lead to insufficient retention on standard reverse-phase columns. mdpi.com In such cases, derivatization with a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be employed prior to UPLC analysis. mdpi.com This process attaches a hydrophobic tag to the amine group, improving chromatographic behavior and producing stable derivatives suitable for quantification. mdpi.com The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) provides an even more powerful analytical tool, offering high selectivity and sensitivity for quantifying the target compound in complex mixtures. mdpi.com

Radiochemical Synthesis and Evaluation of Labeled Analogues for Research Probes

Radiolabeling the this compound scaffold or its derivatives allows for non-invasive in vivo imaging using techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). This transforms the molecule into a research probe to study biological processes and target engagement.

Technetium-99m (⁹⁹ᵐTc) Labeling: Technetium-99m is the most widely used radionuclide for SPECT imaging due to its ideal gamma energy (140 keV), short half-life (6 hours), and convenient availability from a ⁹⁹Mo/⁹⁹ᵐTc generator. mdpi.com A common strategy for labeling pyrimidine (B1678525) derivatives involves a reduction-based method. d-nb.info In this approach, sodium pertechnetate (B1241340) ([⁹⁹ᵐTc]NaTcO₄), the form of technetium eluted from the generator, is reduced to a lower oxidation state that is capable of forming a stable complex with the molecule. mdpi.comd-nb.info Stannous chloride (SnCl₂·2H₂O) is frequently used as the reducing agent. mdpi.comd-nb.info

The efficiency of this labeling process, known as the radiochemical yield (RCY), is dependent on several factors that must be optimized, including the amount of the reducing agent, the concentration of the substrate molecule, the pH of the reaction mixture, and the reaction time. d-nb.info For a derivative of this compound, optimal conditions were achieved with 30 µg of Sn(II), 2 mg of the compound, a pH of 5, and a 20-minute reaction time at room temperature, resulting in a high RCY of 92.3%. d-nb.info

Table 2: Optimized Conditions for ⁹⁹ᵐTc-Labeling of a Pyrimidine Derivative

ParameterOptimized ValueSource
Substrate Amount 2 mg d-nb.info
Reducing Agent (SnCl₂·2H₂O) 30 µg d-nb.info
pH 5 d-nb.info
Reaction Time 20 minutes d-nb.info
Temperature Room Temperature d-nb.info
Radiochemical Yield (RCY) 92.3% d-nb.info

Fluorine-18 (¹⁸F) Labeling: Fluorine-18 is a premier radionuclide for PET imaging, valued for its short half-life (approx. 110 minutes) and low positron energy, which allows for high-resolution images. nih.govyoutube.com Labeling peptides and other biologically active molecules containing amine groups, such as this compound, can be achieved through several advanced strategies.

One prominent method involves the use of prosthetic groups . These are small, pre-labeled molecules that are then conjugated to the target biomolecule. An example is the use of an activated ester of 6-[¹⁸F]fluoronicotinic acid ([¹⁸F]FNA), which can readily react with the primary amine of the target compound to form a stable amide bond. nih.gov This approach is advantageous because the radiosynthesis of the prosthetic group can be highly optimized and automated. nih.gov

Another innovative technique is Silicon-Fluoride Acceptor (SiFA) chemistry . This method relies on a one-step isotopic exchange reaction where a non-radioactive ¹⁹F atom on a silicon-containing precursor is swapped for a radioactive ¹⁸F atom. youtube.com This reaction proceeds under mild conditions, simplifies the purification process, and is highly efficient, making it an attractive option for labeling sensitive biomolecules. youtube.com

Once a radiolabeled analogue has been synthesized and purified, its biological behavior must be evaluated in preclinical animal models. Biodistribution studies track the uptake and clearance of the radiotracer in various organs and tissues over time. This data is essential for assessing the probe's targeting efficacy and pharmacokinetic profile.

For instance, a ⁹⁹ᵐTc-labeled derivative of this compound was evaluated for its potential as a cancer-targeting probe. d-nb.info In vitro studies showed that the radiolabeled complex exhibited rapid binding to human breast cancer cells (MCF-7). d-nb.info Subsequent in vivo studies in tumor-bearing animal models would be the next step to confirm if this uptake translates to selective accumulation in tumors compared to healthy tissues, which is a critical characteristic for a potential diagnostic imaging agent. d-nb.info

Bioanalytical Method Development for Quantification in Research Samples (e.g., biological matrices)

To understand the pharmacokinetic and pharmacodynamic properties of this compound in a research setting, it is necessary to develop sensitive and selective bioanalytical methods to quantify it in complex biological matrices like plasma, red blood cells, or tissue homogenates. nih.govresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its superior sensitivity and specificity. mdpi.comnih.gov

The development of a bioanalytical method involves several key steps. First, an efficient sample preparation procedure is required to extract the analyte from the biological matrix and remove interfering substances like proteins and lipids. researchgate.net This can involve techniques such as protein precipitation with an acid (e.g., perchloric acid) or solid-phase extraction (SPE). researchgate.net

The chromatographic conditions, often using UPLC for speed and resolution, are optimized to separate the analyte from endogenous matrix components. mdpi.com As with HPLC, derivatization of the primary amine group may be necessary to enhance retention and ionization efficiency for mass spectrometry. mdpi.com The mass spectrometer is set up to detect the specific parent ion of the analyte and a characteristic fragment ion (Selected Reaction Monitoring or SRM), which provides very high selectivity. researchgate.net The method must be thoroughly validated to demonstrate its accuracy, precision, linearity, and stability under various storage and handling conditions, ensuring the data generated is reliable for research applications. researchgate.net

Table 3: Key Components of a Bioanalytical Method for Research Samples

Future Directions and Emerging Research Avenues

Development of Novel Pyrimidine-Based Chemical Probes for Target Identification

The development of chemical probes is crucial for elucidating the function of proteins and other biological targets. The pyrimidine (B1678525) framework, inherent in 6-(Aminomethyl)-2-methylpyrimidin-4-ol, serves as a "privileged substructure" for designing such probes due to its inherent biological relevance and versatile chemical nature.

Future research is focused on creating highly specific and potent probes to investigate complex biological systems. A significant area of development is in targeting protein-protein interactions (PPIs), which are notoriously difficult to modulate with traditional small molecules. nih.govacs.org Advanced synthetic strategies, such as privileged substructure-based diversity-oriented synthesis (pDOS), are being used to create libraries of pyrimidine-embedded polyheterocycles. nih.gov These complex, three-dimensional molecules are designed to interact with the large, shallow surfaces of PPIs, opening up new possibilities for targeting previously "undruggable" disease-related networks. nih.govacs.org

Another frontier is the design of pyrimidine-based inhibitors for specific enzyme families, such as kinases, which are often dysregulated in cancers. nih.govrsc.orguniroma1.it Researchers are synthesizing and evaluating libraries of aminopyrimidine analogs to develop highly selective chemical tools that can distinguish between closely related kinases, allowing for precise interrogation of their roles in cellular signaling. uniroma1.itnih.gov These efforts are expected to yield not just research tools but also starting points for new therapeutic agents. nih.gov

Probe StrategyDescriptionTarget ClassReference
pDOS Scaffolds Privileged substructure-based Diversity-Oriented Synthesis creates libraries of complex, 3D pyrimidine-embedded molecules.Protein-Protein Interactions (PPIs) nih.govacs.org
Kinase Inhibitor Libraries Synthesis of diverse aminopyrimidine analogs to identify selective inhibitors for specific kinases.Protein Kinases (e.g., EGFR, c-KIT, VEGFR) uniroma1.it
Peptidomimetics Designing pyrimidine-based scaffolds that mimic the secondary structures of proteins to interfere with biological interactions.Protein Secondary Structures nih.gov

Exploration of Undiscovered Biochemical Pathways and Biological Roles

While the core biochemical pathways of pyrimidine metabolism—namely de novo synthesis and salvage pathways for making nucleotides—are well-established, the broader influence of pyrimidine derivatives on cellular processes is still being uncovered. numberanalytics.comwikipedia.org Analogues like this compound can serve as tools to perturb these pathways, revealing new connections and functions. elsevierpure.comnih.gov

A key emerging area is the link between pyrimidine metabolism and innate immunity. Recent studies have shown that inhibiting the pyrimidine biosynthesis pathway can stimulate the expression of antiviral genes. This suggests that the availability of pyrimidines is monitored by the cell's immune surveillance systems, an area ripe for further investigation.

Furthermore, the degradation pathways of pyrimidines are gaining attention as potential therapeutic targets. nih.gov The enzymes involved in breaking down pyrimidines could be targeted to alter the cellular pool of nucleotides, which may be beneficial in diseases characterized by rapid cell proliferation, such as cancer. nih.gov Research into how synthetic pyrimidine analogues interact with these anabolic and catabolic pathways could unveil novel mechanisms of action and therapeutic opportunities. elsevierpure.comdocumentsdelivered.com

PathwayKnown FunctionEmerging Role / Research Focus
De Novo Synthesis Builds pyrimidine nucleotides from simple precursors (e.g., aspartate, carbon dioxide). numberanalytics.comLink to innate immunity; cellular sensing of nucleotide pools.
Salvage Pathway Recycles pre-existing pyrimidine bases and nucleosides. nih.govModifying salvage pathway activity to sensitize cells to therapies.
Catabolism (Degradation) Breaks down pyrimidines into non-toxic, excretable molecules. nih.govTargeting degradation enzymes to control nucleotide availability in proliferative diseases. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The sheer size of the potential chemical space (estimated at over 10^60 molecules) makes traditional discovery methods slow and costly. nih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design and optimization of pyrimidine derivatives. nih.gov These technologies can analyze vast datasets to predict biological activity, toxicity, and pharmacokinetic properties, thereby accelerating the identification of promising candidates. mdpi.com

AI is also crucial for lead optimization. Techniques like scaffold hopping—where the core structure of a known active compound is replaced with a novel one—and side-chain decoration are being enhanced by deep learning models. arxiv.org These models can suggest modifications to a scaffold like this compound to improve its binding affinity, selectivity, and drug-like properties, guiding medicinal chemists toward more effective and patentable molecules. arxiv.org

AI/ML ApplicationDescriptionExample in Pyrimidine ResearchReference
Generative Chemistry Algorithms design novel chemical structures with desired properties.AI-powered screening (e.g., HelixVS, HelixDock) identified a pyrazolo[1,5-a]pyrimidine (B1248293) inhibitor. nih.gov
Predictive Modeling ML models predict biological activity, toxicity, and other properties from molecular structure.Predicting the efficacy and toxicity of potential drug compounds to prioritize synthesis. mdpi.com
Scaffold Analysis Cheminformatic tools analyze large datasets to identify common and effective scaffolds.Analysis of thousands of antiviral compounds to find promising pyrimidine-based scaffolds. nih.gov
Lead Optimization Deep learning models suggest structural modifications (scaffold hopping, side-chain decoration) to improve compound efficacy.Using models to modify side chains on a privileged scaffold to enhance biological effects. arxiv.org

Sustainable and Scalable Synthesis of Complex Pyrimidine Derivatives

The chemical industry is undergoing a shift toward "green chemistry," which prioritizes environmentally friendly and efficient processes. benthamdirect.comnih.gov This is particularly relevant for the synthesis of complex pyrimidine derivatives, where traditional methods often rely on harsh reagents and generate significant waste. rasayanjournal.co.in

Future research is heavily invested in developing sustainable and scalable synthetic routes. benthamdirect.com A major focus is on multicomponent reactions (MCRs), where three or more starting materials are combined in a single step to form a complex product, reducing waste and improving efficiency. bohrium.comresearchgate.net For example, a novel iridium-catalyzed multicomponent synthesis has been developed to produce highly substituted pyrimidines from alcohols, which can be sourced from renewable biomass. bohrium.comacs.org

Other green techniques being actively explored include:

Microwave-assisted and ultrasound-assisted synthesis: These methods use alternative energy sources to dramatically shorten reaction times and often increase yields. rasayanjournal.co.innih.gov

Solvent-free reactions: Conducting reactions without a solvent, for example by using mechanical grinding (ball milling), minimizes volatile organic compound emissions. rasayanjournal.co.inresearchgate.net

Use of green catalysts: Developing reusable or biodegradable catalysts, such as nano-powders or those based on non-toxic metals, is a key goal to replace hazardous reagents. researchgate.netresearchgate.net

These sustainable approaches not only reduce the environmental impact of producing compounds like this compound and its analogues but also offer economic benefits through higher efficiency and simpler procedures. rasayanjournal.co.in

Green Chemistry ApproachPrincipleAdvantageReference
Multicomponent Reactions Combining three or more reactants in a single, efficient step.Reduced waste, shorter synthesis time, increased complexity. bohrium.comacs.org
Microwave/Ultrasound Using alternative energy sources to drive reactions.Faster reaction rates, higher yields, energy efficiency. nih.gov
Solvent-Free Synthesis Performing reactions without a solvent (e.g., ball milling).Eliminates solvent waste and reduces environmental impact. rasayanjournal.co.inresearchgate.net
Novel Catalysis Employing reusable, non-toxic, or biomass-derived catalysts.Reduces reliance on hazardous reagents and precious metals. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Aminomethyl)-2-methylpyrimidin-4-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Nucleophilic substitution : React 2-methylpyrimidin-4-ol derivatives with aminomethylating agents (e.g., paraformaldehyde and diethanolamine) under reflux in ethanol for 24 hours. Purify via recrystallization or column chromatography .
  • Optimization : Adjust reaction temperature (70–90°C), solvent polarity (ethanol vs. DMF), and stoichiometry of reagents to minimize byproducts. Monitor progress via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • NMR :

  • ¹H NMR : Look for signals at δ 2.4 ppm (methyl group), δ 4.1 ppm (aminomethyl -CH₂-), and δ 8.2 ppm (pyrimidine ring protons) .
  • ¹³C NMR : Confirm the carbonyl (C=O) at ~165 ppm and methyl groups at ~20 ppm .
    • IR : Identify N-H stretches (3300–3500 cm⁻¹) and C=O vibrations (1680–1700 cm⁻¹) .
    • MS : Use ESI-MS to detect the molecular ion peak at m/z 140.1 (C₆H₉N₃O) .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental handling?

  • Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis .
  • Handling : Prepare fresh solutions in pH 6.5 ammonium acetate buffer to avoid degradation during biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation for this compound?

  • Root-cause analysis :

  • Compare reaction conditions (e.g., solvent, catalysts) across studies. For example, diethanolamine may reduce side reactions vs. other amines .
  • Use HPLC-MS to identify byproducts (e.g., over-alkylated derivatives) and adjust reagent ratios .
    • Reproducibility : Validate protocols using controlled parallel syntheses and statistical DOE (Design of Experiments) .

Q. How can computational chemistry predict the reactivity and biological targets of this compound?

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to predict electrophilic/nucleophilic sites. Compare frontier orbitals (HOMO/LUMO) with similar pyrimidines .
  • Molecular docking : Screen against protein databases (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Validate via MD simulations to assess binding stability .

Q. What in vitro/in vivo models evaluate the biological activity of this compound, and how should dose-response studies be designed?

  • In vitro :

  • Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli .
  • Enzyme inhibition : Measure IC₅₀ against COX-2 or kinases via fluorometric assays .
    • In vivo :
  • Murine models : Administer 10–100 mg/kg orally in carrageenan-induced paw edema tests. Include positive controls (e.g., indomethacin) and vehicle groups .
    • Dose-response : Use non-linear regression (GraphPad Prism) to calculate EC₅₀ and assess toxicity via LD₅₀ in acute toxicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.